molecular formula C8H9BrN2O2 B3021190 Ethyl 6-amino-5-bromonicotinate CAS No. 850429-51-5

Ethyl 6-amino-5-bromonicotinate

Cat. No.: B3021190
CAS No.: 850429-51-5
M. Wt: 245.07 g/mol
InChI Key: WFPSELYOOKTXKC-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-bromonicotinate is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.08 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of an amino group at the 6th position and a bromine atom at the 5th position on the pyridine ring. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-amino-5-bromonicotinate can be synthesized through several methods. One common synthetic route involves the bromination of ethyl nicotinate followed by the introduction of an amino group. The reaction typically involves the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane. The brominated intermediate is then subjected to amination using ammonia or an amine source under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-bromonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Ethyl 6-hydroxy-5-bromonicotinate, ethyl 6-alkylamino-5-bromonicotinate.

    Reduction: this compound, this compound alcohol.

    Oxidation: Ethyl 6-nitro-5-bromonicotinate.

Scientific Research Applications

Ethyl 6-amino-5-bromonicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-bromonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine groups on the pyridine ring allow the compound to form hydrogen bonds and halogen interactions with target molecules, modulating their activity. These interactions can lead to changes in the conformation and function of the target proteins, resulting in various biological effects .

Comparison with Similar Compounds

Ethyl 6-amino-5-bromonicotinate can be compared with other similar compounds, such as:

    Ethyl 6-amino-5-chloronicotinate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 6-amino-5-fluoronicotinate: Contains a fluorine atom instead of bromine.

    Ethyl 6-amino-5-iodonicotinate: Features an iodine atom in place of bromine.

Uniqueness

The presence of the bromine atom in this compound imparts unique reactivity and biological properties compared to its halogenated analogs.

Properties

IUPAC Name

ethyl 6-amino-5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPSELYOOKTXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428415
Record name Ethyl 6-amino-5-bromonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850429-51-5
Record name Ethyl 6-amino-5-bromo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850429-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-amino-5-bromonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 6-amino-5-bromonicotinate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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